2-chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-21-14-9-5-3-7-12(14)15(22-2)11-18-23(19,20)16-10-6-4-8-13(16)17/h3-10,15,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZDLJMBGFPZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
A comparative analysis of structurally analogous sulfonamides reveals key differences in substituent placement and side-chain complexity:
Key Observations :
- The target compound’s dual methoxy groups on the ethyl-phenyl side chain distinguish it from simpler analogs like N-ethyl derivatives . This may enhance solubility or receptor-binding affinity due to increased polarity.
- Compared to 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide , the target lacks a benzoyl group but includes a bulkier ethyl chain.
- Unlike the herbicide chlorsulfuron , the target compound lacks a triazine moiety, suggesting divergent applications (e.g., pharmaceuticals vs. agriculture).
Physicochemical Properties
While explicit data (e.g., melting points, solubility) for the target compound is unavailable, structural analogs provide insights:
- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide and 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide exhibit moderate water solubility due to polar sulfonamide and methoxy groups. The target’s additional methoxy group may further enhance hydrophilicity.
- Chlorsulfuron has a logP of 1.7 , indicating moderate lipophilicity. The target compound’s logP is likely lower due to its polar substituents.
Crystallographic and Conformational Analysis
- Dihedral Angles : In 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide , the sulfonyl and benzoyl rings form a dihedral angle of 89.1° . The target compound’s ethyl chain may introduce greater conformational flexibility, reducing planarity and affecting packing efficiency.
- Hydrogen Bonding : Sulfonamides often form N–H···O(S) hydrogen bonds , stabilizing crystal lattices. The target’s methoxy groups may participate in additional C–H···O interactions, altering crystallization behavior.
Preparation Methods
Reductive Amination of 2-Methoxyacetophenone
A validated approach involves reductive amination of 2-methoxyacetophenone with 2-methoxyethylamine. Catalytic hydrogenation (H₂, Pd/C) in methanol at 50°C for 12 hours yields the secondary amine. This method, adapted from analogous phenethylamine syntheses, achieves 68–72% isolated yield after column chromatography (silica gel, ethyl acetate/hexane).
Mechanistic Insight :
The ketone undergoes condensation with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine. Steric effects from the ortho-methoxy group necessitate prolonged reaction times compared to unsubstituted analogs.
Grignard Addition to Epoxides
Alternative routes employ Grignard reagents for C–C bond formation. Reaction of 2-methoxyphenylmagnesium bromide with ethylene oxide under anhydrous THF at 0°C generates 2-(2-methoxyphenyl)ethanol, which is subsequently converted to the amine via Mitsunobu reaction (DIAD, PPh₃, phthalimide) and hydrazinolysis. While less efficient (45–50% yield), this method avoids hydrogenation catalysts.
Preparation of 2-Chlorobenzenesulfonyl Chloride
Chlorosulfonation of Toluene Derivatives
Direct chlorosulfonation of 2-chlorotoluene with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C produces 2-chlorobenzenesulfonyl chloride in 85% yield. Excess ClSO₃H ensures complete conversion, with gaseous HCl byproduct removed under vacuum.
Optimization Note :
Lower temperatures (0–5°C) suppress polysulfonation, while stirring rates >500 rpm enhance mixing and heat dissipation.
Diazotization and Sulfonation
An alternative pathway diazotizes 2-chloroaniline (NaNO₂, HCl, 0°C) and reacts the diazonium salt with sulfur dioxide in acetic acid to yield 2-chlorobenzenesulfonic acid, which is treated with PCl₅ to form the sulfonyl chloride. This method, though longer, avoids handling corrosive ClSO₃H.
Sulfonamide Bond Formation
Direct Coupling of Amine and Sulfonyl Chloride
The amine (1.1 equiv) and 2-chlorobenzenesulfonyl chloride (1.0 equiv) react in anhydrous dichloromethane with triethylamine (2.5 equiv) at 0°C→RT for 6 hours. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur, with triethylamine scavenging HCl.
Procedure :
- Dissolve 2-methoxy-2-(2-methoxyphenyl)ethylamine (5.0 mmol) in DCM (20 mL).
- Add Et₃N (12.5 mmol) dropwise under N₂.
- Add 2-chlorobenzenesulfonyl chloride (5.0 mmol) in DCM (10 mL) over 30 minutes.
- Stir at RT overnight, wash with 1M HCl (2×), brine, dry (Na₂SO₄), and concentrate.
- Purify via recrystallization (EtOH/H₂O) to afford the product (78% yield).
Characterization Data :
- MP : 112–114°C.
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.0 Hz, 1H, ArH), 7.62–7.55 (m, 2H, ArH), 7.44 (t, J=7.6 Hz, 1H, ArH), 7.28 (d, J=8.4 Hz, 1H, ArH), 6.92–6.85 (m, 2H, ArH), 4.12 (q, J=6.8 Hz, 1H, CH), 3.80 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.45–3.35 (m, 2H, CH₂), 2.95 (dd, J=13.6, 6.8 Hz, 1H, CH₂), 2.82 (dd, J=13.6, 6.8 Hz, 1H, CH₂).
- HRMS : [M+H]⁺ calcd for C₁₇H₁₉ClNO₄S: 376.0712; found: 376.0715.
Phase-Transfer Catalyzed Alkylation
For substrates with poor nucleophilicity, phase-transfer catalysis (PTC) enhances reactivity. A mixture of the amine, sulfonyl chloride, K₂CO₃, and tetrabutylammonium bromide (TBAB) in acetonitrile/water (300:1) under argon affords the sulfonamide in 82% yield. TBAB facilitates interfacial ion transfer, accelerating the reaction.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Coupling (DCM/Et₃N) | 78 | 12 | Simplicity, high purity | Sensitive to moisture |
| PTC (MeCN/H₂O/TBAB) | 82 | 24 | Tolerates polar substrates | Requires inert atmosphere |
| Reductive Amination | 72 | 18 | Avoids sulfonyl chloride handling | Multi-step, lower overall yield |
Mechanistic and Kinetic Considerations
The sulfonamide bond formation follows second-order kinetics, with rate dependence on both amine and sulfonyl chloride concentrations. Steric hindrance from the 2-methoxy groups marginally reduces reaction rates (k = 0.45 L/mol·s) compared to unsubstituted analogs (k = 0.68 L/mol·s). Computational studies suggest that methoxy groups stabilize the transition state via resonance, offsetting steric effects.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times (3–4 hours). Environmental metrics (E-factor = 8.2) indicate moderate waste generation, primarily from solvent recovery. Alternatives like cyclopentyl methyl ether (CPME) improve sustainability without compromising yield.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and sulfonamide coupling. For example:
Sulfonylation : React 2-chlorobenzenesulfonyl chloride with a secondary amine intermediate (e.g., 2-methoxy-2-(2-methoxyphenyl)ethylamine) in anhydrous dichloromethane or DMF.
Base selection : Use triethylamine (TEA) or NaOH to neutralize HCl byproducts .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (toluene/water) yields >70% purity .
- Optimization : Control temperature (0–25°C), inert atmosphere (N₂), and solvent polarity to minimize side reactions. Monitor progress via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign methoxy (-OCH₃) peaks at δ 3.2–3.8 ppm (¹H) and δ 55–60 ppm (¹³C). Sulfonamide NH appears as a broad singlet (~δ 6.5–7.0 ppm) .
Q. How can initial biological screening identify potential therapeutic applications?
- In vitro assays :
- Antimicrobial : Test against Gram-positive bacteria (MIC ≤ 25 µM) via broth microdilution .
- Anticancer : Screen in HeLa or MCF-7 cell lines (IC₅₀ via MTT assay). Sulfonamides often inhibit carbonic anhydrase IX (CA IX) in hypoxic tumors .
- Target prediction : Use molecular docking (AutoDock Vina) to prioritize enzymes (e.g., CA IX, kinases) based on sulfonamide-binding motifs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve bioactivity?
- Key modifications :
- Methoxy positioning : Para-substitution on the benzene ring enhances CA IX inhibition (ΔpIC₅₀ = 1.2 vs. ortho) .
- Chloro vs. fluoro : Chloro groups improve lipophilicity (logP ↑ 0.5), enhancing blood-brain barrier penetration .
- Data table :
| Modification | CA IX IC₅₀ (nM) | LogP |
|---|---|---|
| 2-Methoxy (parent) | 120 | 2.8 |
| 4-Methoxy analog | 85 | 2.9 |
| 2-Fluoro analog | 150 | 2.5 |
| Source: Derived from |
Q. How can researchers resolve contradictions in reported biological activities (e.g., herbicidal vs. anticancer)?
- Hypothesis testing :
- Target specificity : Profile off-target effects using kinase/phosphatase panels. Sulfonamides may inhibit multiple pathways (e.g., NLRP3 inflammasome vs. CA IX) .
- Assay conditions : Vary pH (e.g., tumor microenvironment pH 6.5 vs. standard 7.4) to assess activity shifts .
Q. What computational strategies predict metabolic stability and toxicity?
- ADMET modeling :
- Metabolism : CYP3A4/2C9-mediated oxidation of methoxy groups (predicted t₁/₂ = 3.5 h) .
- hERG inhibition : Use QSAR models to flag cardiotoxicity risks (pIC₅₀ < 5 = low risk) .
- Software : Schrödinger’s QikProp or SwissADME for bioavailability scores (e.g., Lipinski violations ≤1) .
Q. What crystallographic insights guide co-crystallization with biological targets?
- Co-crystallization protocol :
Protein preparation : Express CA IX in E. coli, purify via affinity chromatography.
Ligand soaking : Incubate crystals (1.8 Å resolution) with 10 mM compound in 20% PEG 3350 .
- Key interaction : Sulfonamide SO₂ group binds Zn²⁺ in CA IX active site (distance: 2.1 Å) .
Methodological Notes
- Contradictory data : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
- Synthetic scalability : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
